N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
CAS No.: 1226453-23-1
Cat. No.: VC4705039
Molecular Formula: C23H25N3OS
Molecular Weight: 391.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226453-23-1 |
|---|---|
| Molecular Formula | C23H25N3OS |
| Molecular Weight | 391.53 |
| IUPAC Name | [4-(4-propan-2-ylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C23H25N3OS/c1-16(2)17-7-9-18(10-8-17)24-21-15-22(23(27)26-11-13-28-14-12-26)25-20-6-4-3-5-19(20)21/h3-10,15-16H,11-14H2,1-2H3,(H,24,25) |
| Standard InChI Key | PQRDNFZCBQMUTO-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Introduction
Synthesis and Characterization
The synthesis of such a compound would typically involve multiple steps, including the formation of the quinoline core, introduction of the thiomorpholine carbonyl group, and attachment of the propan-2-ylphenyl moiety. Characterization would involve spectroscopic techniques like NMR, IR, and mass spectrometry to confirm the structure.
Potential Synthesis Route
-
Quinoline Formation: Start with a suitable precursor like aniline or a substituted benzaldehyde to form the quinoline ring via a Skraup or Doebner-Miller reaction.
-
Introduction of Thiomorpholine Carbonyl: React the quinoline derivative with thiomorpholine-4-carbonyl chloride in the presence of a base.
-
Attachment of Propan-2-ylphenyl Group: Use a Suzuki coupling or similar cross-coupling reaction to attach the propan-2-ylphenyl group.
Potential Applications
Given the components of this compound, it may exhibit biological activities similar to those of quinoline and thiomorpholine derivatives.
Biological Activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume